2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride
Description
2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride (CAS 1148003-52-4) is a piperazine derivative characterized by a stereospecific 2R,6S-dimethyl substitution on the piperazine ring and an acetamide functional group. Its molecular formula is C₈H₁₇N₃O·2HCl, with a molar mass of 244.16 g/mol (base: 171.24 g/mol + 72.92 g/mol for 2HCl). The compound is stored at room temperature and classified as an irritant, necessitating precautions during handling.
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H/t6-,7+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLHPVNYFCIGNM-DTQHMAPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC(=O)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CC(=O)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the acetamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .
Scientific Research Applications
Therapeutic Applications
- Antidepressant Activity
-
Anticancer Potential
- Some derivatives of piperazine have been investigated for their anticancer effects. For instance, compounds targeting specific kinases involved in cancer proliferation have shown efficacy in preclinical models . The dihydrochloride form enhances solubility and bioavailability, making it a suitable candidate for further development.
- Neurological Disorders
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used .
Comparison with Similar Compounds
Key Structural and Functional Differences
Stereochemistry: The target compound’s 2R,6S-dimethylpiperazine substitution contrasts with QM-8212’s non-stereospecific 2,2-dimethyl group. Stereospecificity may improve binding selectivity in biological targets, such as G-protein-coupled receptors.
Salt Form : The dihydrochloride salt enhances aqueous solubility compared to free bases like SS-4966, which is critical for bioavailability in drug formulations.
QB-2731’s ester groups may render it prone to hydrolysis, unlike the stable acetamide moiety in the target compound.
Pharmacological and Toxicological Considerations
- Receptor Selectivity : Piperazine derivatives often target CNS receptors. The target compound’s stereochemistry may favor selective binding to serotonin receptors over dopamine receptors, a hypothesis supported by studies on analogous piperazine-based drugs.
- Toxicity: While the target compound is labeled as an irritant, toxicological data for most analogs (e.g., SS-4966, QM-8212) are unavailable. Similar compounds, such as (2S)-2,5-Diaminopentanamide dihydrochloride, lack comprehensive toxicity profiles, highlighting a research gap.
Biological Activity
2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring with two methyl groups at the 2 and 6 positions, attached to an acetamide moiety. Its chemical formula is CHClNO, and it has a molecular weight of 251.16 g/mol.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Studies have shown that it acts as a modulator for certain receptors in the central nervous system (CNS), particularly those involved in dopamine and serotonin signaling pathways. These interactions are crucial for its potential therapeutic effects in neuropsychiatric disorders.
Biological Activity Overview
- Anticonvulsant Activity :
- Neuroprotective Effects :
- Dopaminergic Modulation :
Study 1: Anticonvulsant Efficacy
A study conducted on various derivatives of piperazine compounds found that this compound exhibited significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg in MES tests. The results indicated that the compound provided protection against seizures at both time intervals tested (0.5 h and 4 h post-administration), showcasing its delayed onset yet sustained action .
| Compound | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) |
|---|---|---|---|
| 2-DMPA | 100 | Yes | Yes |
| 300 | Yes | Yes |
Study 2: Neuroprotection in Models of Neurodegeneration
In vitro studies revealed that the compound could significantly reduce cell death induced by oxidative stress in neuronal cultures. It was observed that pre-treatment with the compound led to a substantial decrease in markers of apoptosis compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
